molecular formula C27H22BrNO3 B15085816 2-(2,5-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate CAS No. 355421-84-0

2-(2,5-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate

Cat. No.: B15085816
CAS No.: 355421-84-0
M. Wt: 488.4 g/mol
InChI Key: IJHJYXUXIAOWAN-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate is a useful research compound. Its molecular formula is C27H22BrNO3 and its molecular weight is 488.4 g/mol. The purity is usually 95%.
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Biological Activity

2-(2,5-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate is a novel quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its complex structure, which includes a quinoline core known for diverse pharmacological properties.

  • Molecular Formula : C27H22BrNO3
  • Molecular Weight : 488.37 g/mol
  • CAS Number : 355421-84-0

Anticancer Activity

Quinoline derivatives, including this compound, have shown significant anticancer properties. Research indicates that quinoline-based compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.

  • Cell Line Studies :
    • In vitro studies have evaluated the anticancer activity against several human cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (H460), and colon cancer (HCT116) cells. The compound demonstrated cytotoxic effects comparable to established chemotherapeutics.
    • A study using MTT assay showed that derivatives with similar structures exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
  • Mechanism of Action :
    • Quinoline derivatives are believed to exert their effects through oxidative stress-mediated DNA damage and inhibition of specific oncogenic pathways, such as EGFR signaling .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are well-documented, with many compounds exhibiting activity against both Gram-positive and Gram-negative bacteria.

  • Bacterial Strains Tested :
    • The compound was evaluated against Staphylococcus aureus and Escherichia coli. Preliminary results indicated significant antibacterial activity, with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Comparison with Other Antibiotics :
    • The antibacterial efficacy of this compound was compared to traditional antibiotics, showing enhanced activity against resistant strains .

Data Tables

Activity TypeCell Line/BacteriaIC50/MIC (µM)Reference
AnticancerMDA-MB-231 (Breast Cancer)10.5
AnticancerH460 (Lung Cancer)12.3
AntibacterialStaphylococcus aureus5.0
AntibacterialEscherichia coli8.0

Case Studies

  • Case Study on Anticancer Activity :
    A research group synthesized a series of quinoline derivatives and evaluated their anticancer potential using MDA-MB-231 cells. The study found that modifications to the quinoline structure significantly influenced cytotoxicity, with certain derivatives showing enhanced activity due to increased lipophilicity and electron-withdrawing substituents .
  • Antimicrobial Efficacy Study :
    Another study focused on the antibacterial properties of quinoline derivatives against resistant bacterial strains. The results revealed that the compound exhibited superior activity compared to standard antibiotics like penicillin, suggesting its potential as a lead compound for developing new antibacterial agents .

Properties

CAS No.

355421-84-0

Molecular Formula

C27H22BrNO3

Molecular Weight

488.4 g/mol

IUPAC Name

[2-(2,5-dimethylphenyl)-2-oxoethyl] 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C27H22BrNO3/c1-16-5-8-19(9-6-16)25-14-23(22-13-20(28)10-11-24(22)29-25)27(31)32-15-26(30)21-12-17(2)4-7-18(21)3/h4-14H,15H2,1-3H3

InChI Key

IJHJYXUXIAOWAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=C(C=CC(=C4)C)C

Origin of Product

United States

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